molecular formula C12H14N2O4 B1194422 2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester

2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester

Cat. No. B1194422
M. Wt: 250.25 g/mol
InChI Key: UMYOGGJGUNRABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester is a pyranopyrazole.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in one-pot synthesis methods, like the one reported by Li et al. (2017), where a urea catalyst aids in producing pyrano[2,3-c]pyrazole derivatives through a multicomponent reaction. This synthesis offers advantages such as good yield and simple purification (Li, Ruzi, Ablajan, & Ghalipt, 2017).
  • It is also used in reactions like Diels–Alder reactivity, as studied by Moody and Shah (1988), to produce compounds like carbazole diesters (Moody & Shah, 1988).

Derivative Synthesis

  • Traven, Suslov, and Gordeev (2000) demonstrated the synthesis of novel pyrrolocoumarin derivatives from this compound, which can be transformed into indoles, marking a pathway to a new class of indole derivatives (Traven, Suslov, & Gordeev, 2000).
  • Čačić et al. (2006) used it as an intermediate for creating a range of new compounds, demonstrating its versatility in synthesizing diverse chemical structures (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Green Chemistry

  • Al-Matar, Khalil, Adam, and Elnagdi (2010) highlighted its use in green chemistry for solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, emphasizing environmentally friendly chemical processes (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Antimicrobial and Antioxidant Properties

  • The compound's derivatives have been explored for antimicrobial and antioxidant properties, as in the study by Čačić et al. (2006), which enhances its potential in medicinal chemistry (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Advanced Material Synthesis

properties

Product Name

2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetate

InChI

InChI=1S/C12H14N2O4/c1-4-17-9(15)5-8-6(2)10-7(3)13-14-11(10)18-12(8)16/h4-5H2,1-3H3,(H,13,14)

InChI Key

UMYOGGJGUNRABU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C2=C(NN=C2OC1=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester
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2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester
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2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester
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2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester
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2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester
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2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid ethyl ester

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